

# SCV 07 hydrochloride structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Golotimod

CAS No.: 229305-39-9

Cat. No.: S548752

Get Quote

## Chemical Structure and Core Properties

SCV-07 Hydrochloride is a small molecule dipeptide with specific structural characteristics and physical properties important for research applications.

Table 1: Chemical and Physical Profile of SCV-07 Hydrochloride

|             |               |                    |                                                                 |
|-------------|---------------|--------------------|-----------------------------------------------------------------|
| Property    | Specification | Chemical Name      | Gamma-D-glutamyl-L-tryptophan hydrochloride                     |
| [1] [2]     | [1] [2] [3]   | Synonyms           | Golotimod hydrochloride; SCV 07 hydrochloride                   |
| [1] [2] [3] | [1] [2] [3]   | CAS Number         | 1029401-59-9                                                    |
| [1] [2] [4] | [1] [2] [4]   | Molecular Formula  | C <sub>16</sub> H <sub>20</sub> ClN <sub>3</sub> O <sub>5</sub> |
| [1] [2]     | [1] [2]       | Molecular Weight   | 369.80 g/mol                                                    |
| [1] [2]     | [1] [2]       | Purity             | >99% (as reported by suppliers)                                 |
| [1] [2]     | [1] [2]       | Chemical Structure | [1] [2]                                                         |
| [1] [2]     | [1] [2]       | Solubility         | Soluble in water (120-150 mg/mL)                                |
| [1] [2]     | [1] [2]       | Storage            | -20°C, sealed, away from moisture                               |
| [1] [2]     | [1] [2]       |                    | [1] [2]                                                         |

## Mechanism of Action and Signaling Pathways

SCV-07 Hydrochloride functions primarily as an immunomodulator through multiple pathways.

- Primary Mechanism:** inhibits **Signal Transducer and Activator of Transcription 3 (STAT3)** signaling by preventing its homodimerization in the cytoplasm [2] [3]. This inhibition is crucial in conditions where STAT3 signaling drives disease progression.
- Secondary Mechanisms:** has broad effects on the **Toll-like Receptor (TLR) pathway**, impacting TLR2, TLR4, TLR7, and TLR9 [3]. It stimulates T-helper cells toward a **Th1-type immune response**,

enhancing production of IL-2 and interferon-gamma (IFN- $\gamma$ ) [2] [3]. The compound also stimulates macrophage function and phagocytosis [2].

The following diagram illustrates the proposed signaling pathways and biological effects of SCV-07 Hydrochloride:



[Click to download full resolution via product page](#)

## Key Experimental Data and Biological Activity

Research indicates SCV-07 Hydrochloride has efficacy in various disease models.

**Table 2: Summary of Key In Vivo Experimental Findings**

| Disease Model                    | Administration & Dose                                               | Key Findings                                                                                                                                | Citation |
|----------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Recurrent Genital HSV-2          | Oral gavage or subcutaneous injection; 100 µg/kg for 5 days         | Reduced lesion incidence from 55% to 18% (oral); greater efficacy when administered after fasting [1].                                      | [1]      |
| Radiation-Induced Oral Mucositis | Subcutaneous injection; once/twice daily, 10-1000 µg/kg for 20 days | Significant reduction in severity and duration of oral mucositis; peak mucositis score was 2.2 vs. 3.0 in control group (at 100 µg/kg) [1]. | [1]      |
| Tuberculosis (as immunoadjuvant) | Not specified in results                                            | Increased efficacy of anti-tuberculosis therapy, improved clearance of mycobacteria, and enhanced cavity healing [1] [3].                   | [1] [3]  |

## Experimental Protocols

For researchers looking to replicate or build upon existing studies, here are methodologies from key experiments.

### Protocol 1: Oral Mucositis Model in Hamsters

This protocol is used to evaluate the protective effects of SCV-07 against radiation-induced oral mucositis [1].

- **Animals:** Male LVG golden Syrian Hamsters (approx. 80 g).
- **Radiation Induction:** Animals receive localized radiation to the cheek pouch to induce mucositis.
- **Dosing:** SCV-07 hydrochloride is administered via subcutaneous injection at doses of 10, 100, or 1000 µg/kg.
- **Dosing Schedule:** Once or twice daily from day 1 to day 20 relative to radiation.

- **Key Metrics:** Mucositis is scored daily based on a standardized scale to assess severity and ulceration duration.

## Protocol 2: Recurrent Genital HSV-2 Model in Guinea Pigs

This protocol assesses the efficacy of SCV-07 in reducing viral lesion recurrence [1].

- **Animals:** Female Hartley guinea pigs (250-300 g) infected with HSV-2.
- **Fasting:** For oral administration studies, animals are fasted overnight prior to dosing to enhance efficacy.
- **Dosing:** SCV-07 hydrochloride is administered at 100 µg/kg.
- **Route & Schedule:** Either oral gavage or subcutaneous injection for 5 days.
- **Key Metrics:** Incidence and severity of recurrent lesions are monitored and scored.

## Research and Development Status

SCV-07 Hydrochloride remains an **investigational** compound and is **not approved** for medical use in any country [3]. It has been investigated for use in several areas, including:

- **Tuberculosis:** As an adjunct to standard therapy [3].
- **Viral Infections:** Such as Hepatitis C and Herpes Simplex Virus type 2 (HSV-2) [1] [3].
- **Oral Mucositis:** To reduce severity and duration in patients receiving radiation or chemotherapy [1].
- **Other Conditions:** Preclinical evidence suggests potential in allergic diseases like asthma and psoriasis [5] [4].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. Golotimod hydrochloride (SCV 07 ... [medchemexpress.com]
2. Golotimod Hydrochloride | SCV 07 ... [targetmol.com]
3. Golotimod: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. PD161071 - orilotimod [probes-drugs.org]

5. Treatment of allergic disease with immunomodulator compounds [patents.google.com]

To cite this document: Smolecule. [SCV 07 hydrochloride structure and properties]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548752#scv-07-hydrochloride-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com